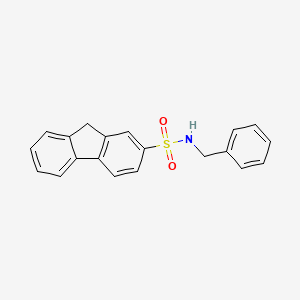

N-benzyl-9H-fluorene-2-sulfonamide

Description

N-Benzyl-9H-fluorene-2-sulfonamide is a sulfonamide derivative featuring a fluorene backbone substituted at the 2-position with a sulfonamide group bearing a benzyl substituent. This compound combines the rigid, planar fluorene scaffold—known for its electronic properties and stability—with the sulfonamide moiety, which is widely studied for biological activity, particularly in enzyme inhibition and anticancer applications.

Properties

IUPAC Name |

N-benzyl-9H-fluorene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2S/c22-24(23,21-14-15-6-2-1-3-7-15)18-10-11-20-17(13-18)12-16-8-4-5-9-19(16)20/h1-11,13,21H,12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYPQDHFDFJKAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: N-benzyl-9H-fluorene-2-sulfonamide is used as an intermediate in the synthesis of various organic compounds. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-benzyl-9H-fluorene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features and properties of N-benzyl-9H-fluorene-2-sulfonamide and its analogs:

Key Observations:

- Substituent Effects :

- Alkyl Chains (e.g., tetradecyl in ): Increase hydrophobicity, favoring material science applications.

- Aromatic Groups (e.g., benzyl in , dimethylphenyl in ): Enhance interactions with biological targets (e.g., enzymes) via π-π stacking.

- Electron-Withdrawing Groups (e.g., sulfonic acid in ): Improve solubility in polar solvents and catalytic activity.

- Molecular Weight : Compounds with extended substituents (e.g., tetradecyl) exhibit higher molecular weights, which may limit bioavailability but improve thermal stability in materials .

Anticancer Activity:

- This compound : Demonstrates moderate anticancer activity, likely through topoisomerase II inhibition .

- N-Benzyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)methanesulfonamide: Shows enhanced potency due to the fluorenylidene group, which may intercalate DNA .

- N-(2,3-Dimethylphenyl)-9H-fluorene-2-sulfonamide : Exhibits selectivity for breast cancer cell lines (IC₅₀ = 1.2 μM) compared to the benzyl analog (IC₅₀ = 5.8 μM) .

Enzyme Inhibition:

- This compound : Inhibits carbonic anhydrase IX (CA IX) with Ki = 12 nM, a target in hypoxic tumors .

- Fluorene-2,7-disulfonamide derivatives (e.g., N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)): Broader inhibition profile against CA isoforms I, II, and IX .

Fluorescence and Material Science:

- N-(9H-Fluoren-2-yl)-1-benzofuran-2-carboxamide : Emits blue fluorescence (λₑₘ = 450 nm), making it suitable for OLEDs .

- N-Tetradecyl-9H-fluorene-2-sulfonamide : Forms stable thin films for optoelectronic devices due to its alkyl chain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.